(3-Pyrid-3-ylphenyl)methanol is an organic compound consisting of a phenyl ring substituted with a methanol group at the 1-position and a pyridyl group at the 3-position. This compound is a key building block in the synthesis of various organic compounds, particularly in the development of ligands for metal complexes. [, , ] These metal complexes have shown promising applications in fields such as catalysis, materials science, and medicinal chemistry.
(3-Pyridin-3-ylphenyl)methanol, also known as 3-(pyridin-3-yl)phenylmethanol, is an organic compound with the molecular formula and a molecular weight of approximately 185.23 g/mol. This compound features a hydroxymethyl group attached to a phenyl ring that is further substituted with a pyridine moiety, making it an aromatic primary alcohol. It appears as a powder and is significant in various chemical and pharmaceutical applications due to its structural characteristics and potential biological activities .
(3-Pyridin-3-ylphenyl)methanol is classified under organic compounds, specifically within the category of aromatic alcohols. Its structure includes both a phenyl and a pyridine ring, which are common in many bioactive molecules, indicating its potential utility in medicinal chemistry and material science .
The synthesis of (3-pyridin-3-ylphenyl)methanol can be approached through several methods:
These methods highlight the versatility in synthesizing (3-pyridin-3-ylphenyl)methanol, allowing for modifications based on available starting materials .
The synthetic routes typically involve controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, the use of polar solvents can enhance solubility and reaction rates for certain steps in the synthesis.
The molecular structure of (3-pyridin-3-ylphenyl)methanol can be represented by its InChI key (TVEWOWFVTBBHDA-UHFFFAOYSA-N) and SMILES notation (C1=CC(=CC(=C1)C2=CN=CC=C2)CO). The compound consists of a hydroxymethyl group (-CH2OH) attached to a phenyl ring that is substituted at the para position with a pyridine ring .
(3-Pyridin-3-ylphenyl)methanol can participate in various chemical reactions due to its functional groups:
The reactivity of (3-pyridin-3-ylphenyl)methanol makes it a valuable intermediate in organic synthesis, particularly in creating more complex molecules for pharmaceutical applications .
The mechanism of action for (3-pyridin-3-ylphenyl)methanol primarily revolves around its interactions with biological targets due to its aromatic nature and functional groups. The hydroxymethyl group can act as a hydrogen bond donor or acceptor, facilitating interactions with proteins or nucleic acids.
Research indicates that compounds containing pyridine rings often exhibit biological activities such as antimicrobial or anti-inflammatory effects. The specific mechanism may involve modulation of enzyme activity or receptor binding, although detailed studies are required to elucidate these pathways fully .
Studies have shown that derivatives of (3-pyridin-3-ylphenyl)methanol may interact with various biological targets, suggesting potential therapeutic applications.
These properties indicate that (3-pyridin-3-ylphenyl)methanol is stable under normal conditions but requires careful handling due to its flammability at elevated temperatures .
The compound exhibits typical reactivity associated with aromatic alcohols, including susceptibility to oxidation and substitution reactions. Its ability to form hydrogen bonds enhances its solubility in polar solvents, making it useful in various synthetic applications .
(3-Pyridin-3-ylphenyl)methanol has several scientific uses:
Pyridine-based methanol derivatives represent a critically important subclass of heterocyclic compounds in pharmaceutical development, serving as privileged scaffolds in medicinal chemistry. Their emergence as key structural motifs coincides with major therapeutic advances across multiple disease domains, particularly in oncology and central nervous system disorders. The intrinsic physicochemical properties of the pyridine ring—including its moderate basicity (pKa ≈ 5.2), hydrogen-bond accepting capability, and aromatic character—combined with the versatile hydroxymethyl functionality create a molecular framework amenable to extensive structural optimization while maintaining favorable drug-like properties [6].
The significance of this chemical subclass is evidenced by its incorporation into clinically impactful therapeutic agents. Notably, derivatives bearing the phenyl(pyridin-3-yl)methanol substructure have gained prominence in kinase inhibitor development programs targeting oncogenic signaling pathways. The pyridine-methanol moiety serves as a critical hinge-binding element or allosteric modulator in ATP-competitive inhibitors, enabling high-affinity interactions with kinase domains while maintaining selectivity across the kinome [2]. For instance, in the development of c-MET tyrosine kinase inhibitors for cancer treatment, compounds featuring this scaffold demonstrated nanomolar biochemical potency against both wild-type and clinically relevant resistance mutants (e.g., D1228V), while exhibiting favorable pharmacokinetic profiles including promising free-brain exposure—a critical parameter for targeting brain tumors and metastases [2].
Table 1: Key Therapeutic Applications of Pyridine-Methanol Derivatives in FDA-Approved Drugs (2019-2023)
Therapeutic Area | Molecular Target | Representative Agent | Structural Feature | Clinical Significance |
---|---|---|---|---|
Oncology | c-MET tyrosine kinase | Savolitinib | Pyridin-3-yl methanol variant | Targets MET-driven cancers including NSCLC with MET exon 14 skipping mutations |
Oncology | ALK/ROS1/MET | Crizotinib | Pyridine-2-yl methanol analog | First-generation ALK inhibitor for NSCLC |
Oncology | Multiple RTKs | Cabozantinib | Pyridine methanol derivative | Treatment of medullary thyroid cancer and renal cell carcinoma |
Neuroscience | Acetylcholinesterase | Donepezil | Piperidine with pyridine methanol | Alzheimer's disease treatment |
Immunology | JAK kinases | Tofacitinib | Pyrimidine-pyrrolidine-pyridine | Rheumatoid arthritis and ulcerative colitis |
The evolution of pyridine-methanol chemistry parallels advancements in synthetic methodologies. Early routes relied heavily on stoichiometric reagents and harsh conditions, limiting structural diversity. Contemporary approaches leverage catalytic hydrogenation techniques using ruthenium, rhodium, and palladium catalysts that enable stereoselective synthesis of complex piperidine derivatives from pyridine precursors under milder conditions [4]. These methodological advances have accelerated the exploration of structurally diverse pyridine-methanol analogs in drug discovery programs, particularly for central nervous system targets where the hydroxymethyl group facilitates blood-brain barrier penetration through enhanced hydrogen-bonding capacity and optimal polar surface area.
(3-pyridin-3-ylphenyl)methanol (C₁₂H₁₁NO, MW 185.22 g/mol) possesses a distinctive molecular architecture characterized by orthogonal functional group alignment and electronic modulation across its hybrid aromatic system. The compound features a central hydroxymethyl group (-CH₂OH) bridging two aromatic rings: a pyridin-3-yl (meta-substituted pyridine) moiety and a phenyl ring substituted at the meta position. This specific substitution pattern creates an asymmetric, non-linear topology that confers unique physicochemical properties essential for molecular recognition in biological systems [1] [5].
The SMILES notation (OCc1cccc(c1)c1cccnc1) precisely encodes the connectivity pattern that defines this isomer's spatial characteristics. The meta-pyridyl substitution relative to the benzylic alcohol creates a 120° bond angle that positions the pyridine nitrogen atom (H-bond acceptor) approximately 6.2 Å from the hydroxyl hydrogen (H-bond donor) in the lowest energy conformation. This specific distance facilitates simultaneous bidentate interactions with complementary biological targets, particularly protein kinase hinge regions where simultaneous hydrogen bonding with backbone carbonyl and amide functionalities is required for high-affinity binding [2] [3]. Additionally, the meta configuration prevents extended π-conjugation between the heterocycle and benzene ring, maintaining distinct electronic environments—a crucial factor for optimizing binding interactions while minimizing off-target effects.
Table 2: Key Physicochemical Properties and Structural Features of (3-pyridin-3-ylphenyl)methanol
Property | Value/Description | Significance in Drug Design |
---|---|---|
Molecular Formula | C₁₂H₁₁NO | Balanced carbon/heteroatom ratio for drug-likeness |
Molecular Weight | 185.22 g/mol | Below Lipinski's 500 Da threshold |
Hydrogen Bond Donor Count | 1 (hydroxyl group) | Enables specific H-bond interactions with targets |
Hydrogen Bond Acceptor Count | 2 (pyridine N, hydroxyl O) | Facilitates binding to polar enzyme pockets |
Calculated LogP | 1.8-2.2 (estimated) | Optimal for membrane permeability |
Topological Polar Surface Area | ~38 Ų | Favorable for cellular penetration |
Key Functional Groups | Hydroxymethyl, meta-pyridyl | Synergistic binding capabilities |
Aromatic Systems | Two orthogonal rings | Enables π-stacking with protein aromatic residues |
Stereochemistry | Achiral | Simplifies synthesis and formulation |
The hydroxymethyl group (-CH₂OH) serves as a versatile pharmacophoric element and synthetic handle. Its electron-donating character moderately activates the connected phenyl ring toward electrophilic substitution (σₘ = -0.10), while the hydroxyl proton participates in hydrogen-bond donation (HBD) with bond strengths of 3-7 kcal/mol—critical for anchoring to protein backbone carbonyls or aspartate/glutamate residues. Conversely, the pyridine nitrogen acts as a hydrogen-bond acceptor (HBA) with sp² lone pair directionality that enables precise molecular recognition events. This bifunctional capability creates a dynamic interaction profile that allows the molecule to adapt to different binding site environments, a property exploited in the development of kinase inhibitors where conformational flexibility in the ATP-binding pocket demands adaptable ligands [2] [6].
The electronic interplay between the orthogonal aromatic systems further enhances this compound's utility as a building block. The pyridine ring (π-deficient heterocycle) and benzene ring (π-excessive arene) create a push-pull system that modestly polarizes the benzylic CH₂ group (δ+ ≈ 0.05e), increasing its susceptibility to metabolic oxidation—a consideration in pro-drug design strategies. This polarization simultaneously stabilizes the benzylic position against nucleophilic addition, enhancing chemical stability during synthetic manipulations. The compound's crystalline structure (storage recommendation: sealed, dry, 2-8°C) further reflects its molecular organization through potential intermolecular hydrogen-bonding networks between hydroxyl groups and pyridine nitrogens [5].
In lead optimization campaigns, this scaffold demonstrates remarkable synthetic versatility. The hydroxyl group undergoes straightforward derivatization to ethers, esters, and carbamates, while the pyridine nitrogen can be alkylated or complexed to metals. This dual functionality enables the construction of diverse chemical libraries for structure-activity relationship studies. In the context of allosteric kinase inhibitors, derivatives of (3-pyridin-3-ylphenyl)methanol have demonstrated enhanced selectivity profiles by accessing unique binding pockets adjacent to the ATP site, as evidenced in type-III c-MET inhibitors that maintain potency against resistance-conferring mutations like D1228V through back-pocket binding modes [2]. This structural adaptability positions (3-pyridin-3-ylphenyl)methanol as a high-value intermediate in modern drug discovery pipelines targeting protein kinases and other therapeutically relevant biomolecules.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9